2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)20(21-9-6-14-26-21)16-23-22(25)15-17-10-12-19(13-11-17)18-7-4-3-5-8-18/h3-14,20H,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKEEZEIOXCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including biphenyl and dimethylamino groups, suggest possible interactions with various biological targets, making it a candidate for drug development.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of functional groups that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The biphenyl moiety is often associated with compounds that inhibit tumor growth by interfering with cellular signaling pathways.
- Central Nervous System Effects : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Properties : The structural characteristics hint at possible anti-inflammatory effects, which are critical in treating various chronic conditions.
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling, potentially modulating pathways related to cancer and inflammation.
- Enzyme Inhibition : It may act as an inhibitor of enzymes that play crucial roles in tumor progression and inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.0 | |
| HepG2 (Liver) | 4.5 | |
| A549 (Lung) | 6.0 |
These results indicate that the compound has significant cytotoxic effects on cancer cells.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of the compound to various biological targets. The binding modes suggest strong interactions with proteins involved in cancer pathways, such as EGFR and HER2, indicating potential for use in targeted therapies.
Case Studies
A recent study investigated a series of biphenyl derivatives, including our compound of interest, focusing on their anticancer properties. The findings highlighted:
- Enhanced Potency : Modifications to the biphenyl structure increased potency against specific cancer types.
- Selectivity : Certain derivatives showed selective inhibition of cancer cell proliferation without affecting normal cells significantly.
Q & A
What are the recommended synthetic routes and purification methods for 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide?
Level: Basic
Answer:
The synthesis typically involves coupling the biphenyl-acetyl moiety with the dimethylamino-furyl-ethylamine intermediate via amide bond formation. Key steps include:
- Nucleophilic substitution : Reacting 2-(dimethylamino)-2-(furan-2-yl)ethylamine with chloroacetyl chloride under basic conditions (e.g., triethylamine in THF).
- Suzuki-Miyaura coupling : Introducing the biphenyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Confirmation of purity via HPLC (C18 column, acetonitrile/water mobile phase) is essential .
How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Level: Basic
Answer:
A multi-technique approach is critical:
- NMR :
- ¹H NMR : Look for characteristic peaks: furan protons (δ 6.2–7.4 ppm), biphenyl aromatic protons (δ 7.3–7.6 ppm), and dimethylamino group (singlet at δ 2.2–2.5 ppm).
- ¹³C NMR : Confirm carbonyl resonance (δ ~170 ppm) and biphenyl quaternary carbons (δ ~140 ppm) .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and furan C-O-C absorption (~1015 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds.
- Structural validation : Compare activity against analogs (e.g., furan vs. thiophene derivatives) to identify pharmacophore contributions .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to assess potency thresholds .
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GPCRs or kinases) and validate via mutagenesis .
How can researchers optimize the synthetic yield of this compound under scalable conditions?
Level: Advanced
Answer:
Yield optimization requires systematic parameter screening:
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .
- Solvent optimization : Replace THF with toluene/DMF mixtures to enhance reaction rates.
- Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining selectivity .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., reagent stoichiometry, pH) .
What advanced methodologies are used to study the compound’s mechanism of action in neuroprotective or anticancer contexts?
Level: Advanced
Answer:
Mechanistic studies employ interdisciplinary approaches:
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for off-target effects.
- In vivo models : Zebrafish or murine xenograft models to assess blood-brain barrier penetration (neuroprotection) or tumor regression (anticancer) .
- Metabolomics : LC-MS/MS to track metabolite changes linked to apoptosis or oxidative stress pathways .
How should researchers address solubility challenges in biological assays for this compound?
Level: Advanced
Answer:
Poor aqueous solubility is common. Solutions include:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound has ionizable groups.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
